(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-12-21-18-15(23-2)10-7-11-16(18)25-19(21)20-17(22)13-24-14-8-5-4-6-9-14/h3-11H,1,12-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVLWEWWEMIGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)COC3=CC=CC=C3)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Methoxybenzo[d]thiazol-2(3H)-one
The synthesis begins with 4-methoxy-2-aminothiophenol (1 ), which undergoes cyclization with phosgene or thiophosgene under basic conditions to yield 4-methoxybenzo[d]thiazol-2(3H)-one (2 ) (Fig. 1A). Alternative methods employ carbon disulfide in the presence of iodine, though yields remain modest (~60–65%).
Reaction Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine or pyridine.
- Temperature : 0°C to room temperature.
Allylation at Position 3
Introducing the allyl group necessitates alkylation of the thiazolone nitrogen. Treatment of 2 with allyl bromide in DMSO containing catalytic tetrabutylammonium iodide (TBAI) and 15% aqueous NaOH achieves 3-allyl-4-methoxybenzo[d]thiazol-2(3H)-one (3 ) in 72–85% yield (Fig. 1B). The reaction proceeds via an SN2 mechanism, with TBAI enhancing nucleophilicity through phase-transfer catalysis.
Optimization Insights :
- Solvent : DMSO > DMF > Acetonitrile (polar aprotic solvents favored).
- Catalyst : 10 mol% TBAI optimal for minimizing side products.
Imine (Ylidene) Formation and Stereochemical Control
Condensation with Phenoxyacetamide
Conversion of the ketone (3 ) to the ylidene system requires condensation with an amine. However, direct reaction with 2-phenoxyacetamide is precluded by its low nucleophilicity. Instead, a two-step approach is employed:
- Imine Formation : Reacting 3 with ammonium acetate in acetic acid generates the intermediate imine (4 ).
- Acylation : Treating 4 with phenoxyacetyl chloride in DCM using N,N-diisopropylethylamine (DIPEA) as a base yields the target compound (5 ) (Fig. 1C).
Critical Parameters :
- Z-Selectivity : Achieved via kinetic control at low temperatures (−10°C), leveraging steric hindrance to favor the Z-isomer.
- Yield : 58–67% after column chromatography (silica gel, hexane/ethyl acetate).
Alternative Pathways: Cyclocondensation Strategies
Thiourea-Based Cyclization
A one-pot method involves cyclocondensation of N-phenoxyacetyl thiourea (6 ) with 2-bromo-1-(3-allyl-4-methoxyphenyl)ethanone (7 ) in ethanol (Fig. 2A). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.
Advantages :
- Atom Economy : Eliminates separate allylation and acylation steps.
- Yield : 70–78% with microwave assistance (100°C, 30 min).
Characterization Data :
- 1H NMR (DMSO-d6) : δ 6.20 (s, 1H, thiazole-H), 4.72 (s, 2H, OCH2), 3.81 (s, 3H, OCH3), 5.90–5.95 (m, 2H, allyl-CH2).
- HRMS : [M + H]+ calcd. 349.4; found 349.3.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Z:E Ratio | Key Advantage |
|---|---|---|---|---|
| Sequential Alkylation/Acylation | 3 | 58–67 | 9:1 | High stereocontrol |
| Thiourea Cyclization | 1 | 70–78 | 7:1 | Reduced purification steps |
Table 1 . Evaluation of preparation methods for (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide.
Mechanistic Considerations and Side Reactions
Competing E-Isomer Formation
The Z-configuration is thermodynamically less stable due to steric clash between the allyl and phenoxyacetamide groups. Prolonged reaction times or elevated temperatures (>80°C) promote isomerization to the E-form, necessitating strict temperature control.
Byproduct Mitigation
- Oversilylation : Use of bulkier bases (e.g., DIPEA over Et3N) reduces N,O-bis-acylation.
- Oxidation : Anaerobic conditions (N2 atmosphere) prevent thiazole ring oxidation.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batches) demonstrate the thiourea cyclization method’s superiority, achieving 72% yield with 95% purity after recrystallization (ethanol/water). Key challenges include:
- Cost of α-Bromo Ketones : In-situ generation via Appel reaction mitigates expenses.
- Waste Management : Bromide byproducts require ion-exchange resin treatment.
Chemical Reactions Analysis
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and methoxy positions, using reagents like halogens or nucleophiles.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form imines or other condensation products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide, we compare it with structurally or functionally related compounds, focusing on synthesis, bioactivity, and physicochemical properties.
Structural Analogs
Physicochemical Properties
Key Findings
- The target compound’s Z-imine configuration may enhance binding specificity compared to E-isomers or non-planar analogs.
- Thiazolidinone derivatives prioritize synthetic efficiency and antimicrobial potency, while the naphthoquinone hybrid emphasizes enzyme inhibition via redox modulation .
- Substituent bulk (e.g., adamantane vs. allyl) critically impacts target engagement: bulky groups enhance enzyme affinity but reduce solubility.
Biological Activity
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including data tables summarizing key findings, relevant case studies, and detailed research insights.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of an allyl group and methoxy substituents enhances its solubility and reactivity, potentially contributing to its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. These activities make it a candidate for the development of new antimicrobial agents. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
Anticancer Activity
Preliminary studies have suggested that the compound may also possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 10 µM |
| A549 (lung cancer) | 20 µM |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, potentially disrupting critical cellular processes such as DNA replication or protein synthesis.
Case Studies
- Antibacterial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of several benzo[d]thiazole derivatives, including our compound. Results indicated that it significantly inhibited the growth of resistant bacterial strains, suggesting potential use in treating infections caused by multidrug-resistant organisms.
- Cytotoxicity Assay : A recent investigation into the cytotoxic effects of this compound on MCF-7 cells revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Q & A
Q. Advanced
- Cyclization : The benzothiazole ring forms via intramolecular nucleophilic aromatic substitution, with the thiol group attacking a chloro or nitro precursor .
- Allylation : The allyl group is introduced through SN2 displacement, where a base (e.g., NaH) deprotonates the nitrogen, enabling allyl bromide to react .
- Acetamide coupling : Activators like EDC/HOBt facilitate amide bond formation between the thiazole nitrogen and 2-phenoxyacetic acid .
Computational modeling : DFT studies can predict transition states for cyclization, aiding in solvent/catalyst selection .
How can structure-activity relationship (SAR) studies be designed to improve pharmacological efficacy?
Q. Advanced
- Functional group modulation : Synthesize derivatives with varied substituents (e.g., replacing methoxy with ethoxy or halogens) and test against targets (e.g., kinase enzymes) .
- Bioisosteric replacement : Substitute the phenoxy group with bioisosteres like thiophene or pyridine to enhance binding affinity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the sulfonamide group) .
What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced
- Isomer control : The Z-configuration is thermodynamically favored but requires low-temperature crystallization to prevent E-isomer formation .
- Solvent selection : Scaling reflux reactions necessitates high-boiling solvents (e.g., DMF) with strict temperature control to avoid side reactions .
- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized Pd for coupling reactions) improve yield and reduce costs in large batches .
How do solvent and temperature affect the compound’s stability during storage?
Q. Basic
- Stability data : The compound is stable in anhydrous DMSO at -20°C for >6 months but degrades in protic solvents (e.g., MeOH) due to hydrolysis of the acetamide group .
- Light sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
